![molecular formula C3H5Cl2NO2P+ B14281834 {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium CAS No. 121951-57-3](/img/structure/B14281834.png)
{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium is a chemical compound with a unique structure that includes both phosphorus and chlorine atoms
Preparation Methods
The synthesis of {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium typically involves the reaction of phosphorus oxychloride with chloromethyl ethyl ether in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.
Chemical Reactions Analysis
{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium exerts its effects involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is mediated by the phosphorus and chlorine atoms in the compound, which can participate in various chemical reactions.
Comparison with Similar Compounds
{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium can be compared to other phosphorus-containing compounds, such as:
Phosphine oxides: These compounds also contain phosphorus and oxygen atoms but differ in their reactivity and applications.
Phosphonates: Similar in structure but with different functional groups, leading to varied chemical behavior.
Phosphates: Widely used in biology and industry, but with distinct properties compared to this compound.
Properties
CAS No. |
121951-57-3 |
|---|---|
Molecular Formula |
C3H5Cl2NO2P+ |
Molecular Weight |
188.95 g/mol |
IUPAC Name |
(1-chloroethylideneamino)oxy-(chloromethyl)-oxophosphanium |
InChI |
InChI=1S/C3H5Cl2NO2P/c1-3(5)6-8-9(7)2-4/h2H2,1H3/q+1 |
InChI Key |
BHKOMARHPRINFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO[P+](=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


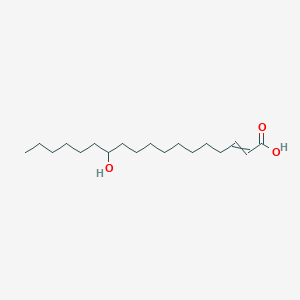
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
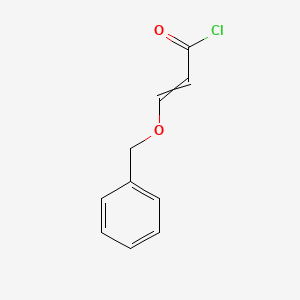
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
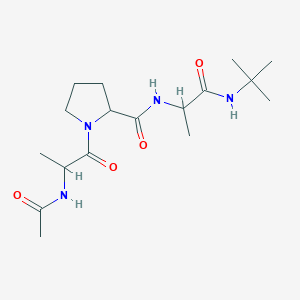
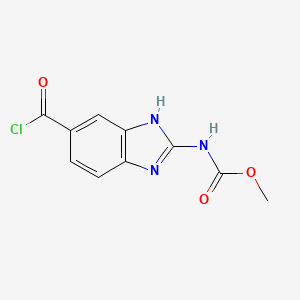
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
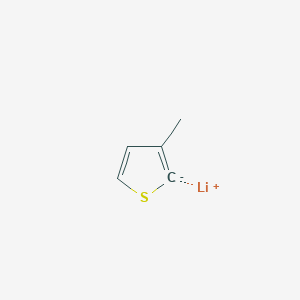
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
